

Comparative Crystallographic Analysis of 3-(1H-pyrazol-1-yl)aniline Derivatives

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Compound of Interest

Compound Name: 3-(1H-pyrazol-1-yl)aniline

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A detailed examination of the solid-state structures of **3-(1H-pyrazol-1-yl)aniline** derivatives reveals key insights into the influence of substitution on their molecular conformation and crystal packing. This guide provides a comparative analysis of available X-ray crystallography data for these compounds, offering valuable information for researchers in medicinal chemistry and materials science.

While the crystal structure of the parent compound, **3-(1H-pyrazol-1-yl)aniline**, remains elusive in publicly accessible databases, analysis of a substituted derivative, 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, provides a foundational understanding of the structural landscape of this class of compounds.

Molecular Conformation and Intermolecular Interactions

The molecular structure of 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one features a notable planarity between the benzene and pyrazole rings, with a dihedral angle of just $3.50(3)^\circ$. This near-coplanar arrangement suggests a degree of electronic conjugation between the two aromatic systems, mediated by the propan-1-one linker.

In the solid state, the crystal structure is primarily stabilized by intermolecular N—H \cdots O hydrogen bonds, which link adjacent molecules into chains.^{[1][2][3]} Further stabilization of the crystal lattice is achieved through π – π stacking interactions between the benzene and pyrazole rings of neighboring molecules, with a centroid-centroid distance of $3.820(3)$ Å.^{[1][2][3]}

Comparison of Crystallographic Data

To facilitate a clear comparison, the crystallographic data for 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one is summarized in the table below. This data serves as a benchmark for future studies on other derivatives as their crystal structures become available.

Compound	3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
Chemical Formula	C ₁₄ H ₁₆ ClN ₃ O
Molecular Weight	277.75 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	a = 14.5389(8) Å, b = 7.8731(6) Å, c = 12.1411(7) Å
$\alpha = 90^\circ$, $\beta = 102.566(5)^\circ$, $\gamma = 90^\circ$	
Unit Cell Volume	1356.46(15) Å ³
Molecules per Unit Cell (Z)	4

Experimental Protocols

Synthesis and Crystallization

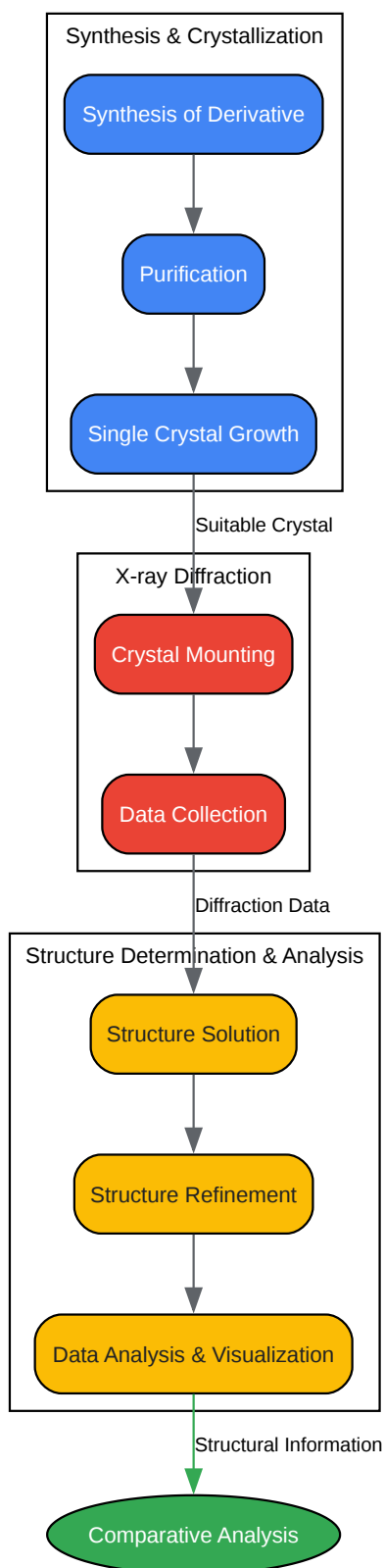
The synthesis of 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one was achieved through the cyclocondensation of pentane-2,4-dione with the corresponding 3-(3-chlorophenylamino)propionohydrazide.^{[1][3]} Single crystals suitable for X-ray diffraction were obtained by recrystallization from methanol.^{[1][3]}

X-ray Data Collection and Structure Refinement

The crystallographic data was collected at a temperature of 173 K using Mo K α radiation. The structure was solved and refined using standard methods to yield the final structural parameters.

Logical Workflow for X-ray Crystallography

The process of determining the crystal structure of a **3-(1H-pyrazol-1-yl)aniline** derivative can be visualized through the following workflow:



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Caption: Workflow for the X-ray crystallography of **3-(1H-pyrazol-1-yl)aniline** derivatives.

This guide will be updated as more crystallographic data for **3-(1H-pyrazol-1-yl)aniline** and its derivatives become available, allowing for a more comprehensive comparative analysis.

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References

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- 2. 3-(3-Chloro-anilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
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